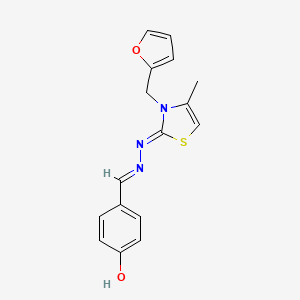

4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Übersicht

Beschreibung

4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of action

Compounds with a phenolic structure, like the one , often interact with proteins or enzymes in the body. The hydroxyl group (-OH) in the phenolic structure can form hydrogen bonds with amino acid residues in the target proteins, influencing their function .

Mode of action

The interaction of the compound with its targets could lead to changes in the conformation or activity of these proteins, potentially altering cellular processes .

Biochemical pathways

Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound targets an enzyme involved in a metabolic pathway, it could influence the production of certain metabolites .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. For example, the presence of a phenolic structure could influence its solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biologische Aktivität

The compound 4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action, supported by relevant research findings and case studies.

Synthesis of the Compound

The synthesis of the target compound involves several steps, typically starting from commercially available precursors. The furan and thiazole moieties are critical for imparting biological activity. The general synthetic route includes:

- Formation of the Thiazole Ring: This is achieved through condensation reactions involving appropriate thiosemicarbazones.

- Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with a suitable aldehyde.

- Final Coupling: The phenolic compound is introduced to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to our compound. For instance, compounds containing thiazole rings have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. In particular, derivatives with furan substituents showed enhanced efficacy compared to their non-furan counterparts .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thiazole 3a | S. aureus | 28 |

| Thiazole 6a | E. coli | 25 |

| Furan-thiazole | C. albicans | 26 |

Antioxidant Activity

The antioxidant potential of similar thiazole derivatives has also been investigated using the phosphomolybdate method. Compounds with furan and thiazole scaffolds exhibited considerable antioxidant activity, suggesting a protective role against oxidative stress .

Table 2: Antioxidant Activity of Thiazole Derivatives

| Compound | Antioxidant Activity (µg AAE/g dry sample) |

|---|---|

| Thiazole 3a | 1962.48 |

| Thiazole 6a | 2007.67 |

Case Studies and Research Findings

- Antiproliferative Effects: A study evaluated the antiproliferative activity of various thiazole derivatives against human cancer cell lines. The results indicated that compounds similar to our target exhibited GI50 values ranging from 37 to 86 nM, demonstrating significant potential as anticancer agents .

- Mechanistic Insights: Molecular docking studies have provided insights into the binding affinities of these compounds toward key cancer targets such as EGFR and BRAF V600E. For example, a derivative with a similar structure showed a docking score of -8.5 kcal/mol against EGFR, indicating strong interaction and potential for therapeutic applications .

- Cytotoxicity Assessment: Cytotoxicity assays revealed that most derivatives did not exhibit significant cytotoxic effects at concentrations up to 50 µM, making them suitable candidates for further development in therapeutic contexts .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, which include compounds similar to 4-((E)-((Z)-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol. For instance, thiazole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating a series of thiazole-containing compounds, some exhibited moderate to high antibacterial activity, indicating the potential of thiazole as a pharmacophore for developing new antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 17 | |

| Compound B | E. coli | 16 | |

| Compound C | Bacillus subtilis | 18 |

Anticancer Research

The thiazole and furan components in the compound have also been investigated for anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives containing furan and thiazole rings have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Table 2: Cytotoxic Effects of Furan-Thiazole Derivatives on Cancer Cell Lines

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate aldehydes with thiourea or similar reagents to form thiazole derivatives.

- Hydrazone Formation : The thiazole derivative is then reacted with furan-containing aldehydes to yield hydrazone intermediates.

- Final Coupling : The final step involves coupling these intermediates with phenolic compounds to achieve the target structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Analyse Chemischer Reaktionen

Core Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis (PMC8198555) . This involves condensation of α-halocarbonyl compounds with thiourea derivatives. For example:

-

Reagents : 4-methyl-3-(furan-2-ylmethyl)thiazol-2(3H)-ylidene precursor (derived from α-chloroketone and thiourea).

-

Conditions : Ethanol or DMF, reflux (80–100°C), 2–4 hours.

-

Mechanism : Nucleophilic attack by thiourea sulfur on α-carbon of the haloketone, followed by cyclodehydration.

Key structural features:

-

The 4-methyl and 3-(furan-2-ylmethyl) substituents are introduced during the cyclization step.

-

Steric and electronic effects from the furan group influence regioselectivity (Der Pharma Chem) .

Hydrazone Bridge Formation

The hydrazono-methylphenol moiety is introduced via acid-catalyzed condensation between a thiazole hydrazine derivative and a phenolic aldehyde (PMC9416745) :

-

Reagents :

-

Thiazole hydrazide (synthesized from ethyl 2-((4-methylthiazol-2-yl)thio)acetate and hydrazine hydrate).

-

4-Hydroxybenzaldehyde.

-

-

Conditions : Methanol or ethanol, reflux (6–8 h), catalytic acetic acid.

Critical Notes :

-

The (E/Z)-configuration of the hydrazone is controlled by reaction pH and temperature. Polar aprotic solvents favor the (E)-isomer .

-

Intramolecular hydrogen bonding (e.g., O–H⋯N) stabilizes the final structure, as observed in crystallographic studies (Degruyter) .

3.1. Electrophilic Substitution

The phenolic –OH group undergoes O-alkylation or acylation :

-

Example : Reaction with methyl iodide/K₂CO₃ in acetone yields the methyl ether derivative.

-

Selectivity : The para-position to the hydrazone is sterically hindered, favoring ortho-substitution (Degruyter) .

3.2. Coordination Chemistry

The hydrazone nitrogen and thiazole sulfur act as bidentate ligands for transition metals (e.g., Pt²⁺, Cu²⁺):

-

Synthesis : Reaction with K₂[PtCl₄] in ethanol/water (3:1) yields a square-planar complex (Degruyter) .

-

Applications : Enhanced anticancer activity via metal coordination (PMC9416745) .

Degradation and Stability

-

Photodegradation : The hydrazone bond undergoes cleavage under UV light (λ = 254 nm), forming 4-methylthiazole and phenolic fragments.

-

Thermal Stability : Decomposition above 240°C (TGA data for analogous compounds) .

Comparative Reaction Table

Eigenschaften

IUPAC Name |

4-[(E)-[(Z)-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-12-11-22-16(19(12)10-15-3-2-8-21-15)18-17-9-13-4-6-14(20)7-5-13/h2-9,11,20H,10H2,1H3/b17-9+,18-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJXYOVVCJGXCS-RGJFUNKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NN=CC2=CC=C(C=C2)O)N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=N\N=C\C2=CC=C(C=C2)O)/N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.